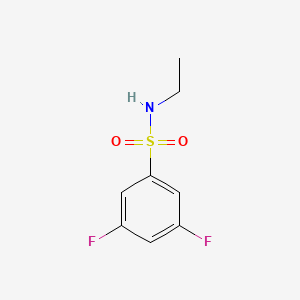

N-ethyl-3,5-difluorobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2NO2S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

N-ethyl-3,5-difluorobenzenesulfonamide |

InChI |

InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-4-6(9)3-7(10)5-8/h3-5,11H,2H2,1H3 |

InChI Key |

QBNJYCZXLHIAJW-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=CC(=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Ethyl 3,5 Difluorobenzene 1 Sulfonamide and Structural Analogues

Direct Synthesis Routes via Sulfonyl Chloride Reactivity

The most straightforward and widely employed method for synthesizing N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. This approach is valued for its reliability and adaptability.

The standard synthesis of N-ethyl-3,5-difluorobenzene-1-sulfonamide is achieved through the nucleophilic substitution reaction between 3,5-difluorobenzenesulfonyl chloride and ethylamine (B1201723). smolecule.comresearchgate.net This reaction is a classic example of sulfonamide bond formation. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.net The base serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. researchgate.net The general reaction is illustrated below:

F₂C₆H₃SO₂Cl + CH₃CH₂NH₂ + Base → F₂C₆H₃SO₂NHCH₂CH₃ + Base·HCl

This method is highly versatile and can be used with a wide variety of primary and secondary amines to produce a diverse library of N-substituted 3,5-difluorobenzenesulfonamides. smolecule.comechemi.com For instance, reacting 3,5-difluorobenzenesulfonyl chloride with diethylamine (B46881) yields the corresponding N,N-diethyl-3,5-difluorobenzene sulfonamide. researchgate.net

Optimizing the reaction conditions is crucial for maximizing yield and purity while ensuring safety and efficiency, particularly for large-scale production. Key parameters that are often adjusted include temperature, solvent, and the rate of addition of reactants. For sensitive or highly reactive amines, the reaction is often initiated at a lower temperature (e.g., 0-5 °C) and then allowed to warm to room temperature to control the reaction rate and minimize side reactions. nih.gov

Advanced Aromatic Functionalization Techniques

Beyond the direct reaction of pre-formed sulfonyl chlorides, advanced methods focus on the strategic construction of the key difluorobenzene sulfonyl moiety and subsequent N-functionalization.

The synthesis of the core intermediate, 3,5-difluorobenzenesulfonyl chloride, relies on the regioselective functionalization of an aromatic ring. The most common method is the direct electrophilic aromatic substitution of 1,3-difluorobenzene (B1663923) using chlorosulfonic acid. rsc.org This reaction introduces the chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring. The fluorine atoms are meta-directing, guiding the incoming electrophile to the desired position to form the 3,5-disubstituted product.

Alternative strategies for creating aryl sulfonyl chlorides include:

From Sulfonic Acids: Conversion of a pre-existing sulfonic acid to a sulfonyl chloride can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride. rsc.org

From Thiols: Thiols can be converted to sulfonyl chlorides through oxidative chlorination. rsc.orgrsc.org

From Aryl Amines: The Meerwein procedure allows for the conversion of an aniline (B41778) (aryl amine) to a sulfonyl chloride via diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst. rsc.org

These methods provide flexibility in cases where the direct chlorosulfonylation of the arene is not feasible due to substrate sensitivity or incompatibility with the harsh acidic conditions. rsc.org

N-functionalization of the sulfonamide group is a key step for creating structural diversity. There are two primary strategies for introducing alkyl or aryl groups onto the sulfonamide nitrogen.

Direct Amination (as described in 2.1.1): This involves reacting 3,5-difluorobenzenesulfonyl chloride with a pre-selected primary or secondary amine (e.g., ethylamine, aniline). This is the most common and convergent approach for producing a specific N-substituted derivative. researchgate.netresearchgate.net

Post-Sulfonylation N-Alkylation/Arylation: An alternative route involves first synthesizing the parent 3,5-difluorobenzenesulfonamide (B117971) (F₂C₆H₃SO₂NH₂) by reacting the sulfonyl chloride with ammonia. The resulting primary sulfonamide can then be deprotonated with a base to form an N-anion, which acts as a nucleophile. This anion can then be reacted with an alkylating agent (e.g., ethyl iodide) or an arylating agent to install the desired substituent on the nitrogen atom. This multi-step approach is particularly useful for creating derivatives that are not accessible through direct amination due to the unavailability or instability of the required primary amine.

The table below summarizes these two primary strategies for N-functionalization.

| Strategy | Description | Starting Materials | Key Step |

| Direct Amination | A one-step process where the sulfonyl chloride is directly reacted with the target amine. | 3,5-Difluorobenzenesulfonyl Chloride, Ethylamine (or other amine), Base | Nucleophilic attack of amine on sulfonyl chloride. |

| Post-Sulfonylation Alkylation | A two-step process starting with the parent sulfonamide, which is then alkylated. | 3,5-Difluorobenzenesulfonamide, Base, Ethyl Halide | Deprotonation of sulfonamide followed by nucleophilic substitution. |

Preparation of this compound Derivatives with Varied Substituents

The synthetic frameworks described allow for the systematic preparation of a wide range of derivatives, enabling the exploration of structure-activity relationships. The primary point of diversification is the amine component used in the reaction with 3,5-difluorobenzenesulfonyl chloride. researchgate.netechemi.comrsc.org

By replacing ethylamine with other primary or secondary amines, a library of analogues with different N-substituents can be generated. This includes aliphatic, alicyclic, and aromatic amines. For example, reacting 3,5-difluorobenzenesulfonyl chloride with amines such as morpholine, piperidine, or various anilines would yield the corresponding N-morpholinyl, N-piperidinyl, or N-aryl sulfonamide derivatives, respectively. echemi.com This modular approach is highly efficient for generating chemical diversity around the sulfonamide core.

The table below provides examples of derivatives that can be synthesized from 3,5-difluorobenzenesulfonyl chloride.

| Amine Reactant | Resulting N-Substituent | Product Name |

| Ethylamine | -CH₂CH₃ | This compound |

| Diethylamine | -N(CH₂CH₃)₂ | N,N-diethyl-3,5-difluorobenzene-1-sulfonamide |

| Aniline | -C₆H₅ | N-phenyl-3,5-difluorobenzene-1-sulfonamide |

| Morpholine | -N(CH₂CH₂)₂O | 4-(3,5-difluorophenylsulfonyl)morpholine |

| 5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-amine | Complex heterocyclic group | N-(5-(2-(3-fluorophenyl)-3-methylbutyl)-1,3,4-thiadiazol-2-yl)-3,5-difluorobenzenesulfonamide |

Chemical Reactivity and Transformation Pathways of N Ethyl 3,5 Difluorobenzene 1 Sulfonamide

Nucleophilic Aromatic Substitution (NAS) Reactions of the Activated Fluorine Atoms

One of the most significant aspects of N-ethyl-3,5-difluorobenzene-1-sulfonamide's reactivity is the susceptibility of its fluorine atoms to nucleophilic aromatic substitution (NAS). This reactivity is pivotal for its use in polymerization.

Mechanistic Insights into Sulfonamide-Mediated Fluorine Activation

The this compound molecule serves as an activated substrate for NAS reactions, a reactivity conferred by the potent electron-withdrawing nature of the sulfonamide group (-SO₂NH-). Although positioned meta to the fluorine atoms, the sulfonamide group significantly reduces the electron density of the aromatic ring, thereby facilitating attack by nucleophiles.

The mechanism of NAS reactions on activated aromatic rings typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the case of this compound, the reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This initial attack disrupts the aromaticity of the ring and forms the tetrahedral Meisenheimer intermediate.

The negative charge of this intermediate is delocalized across the aromatic system and is stabilized by the electron-withdrawing sulfonamide group. While ortho and para substituents are generally more effective at stabilizing such intermediates through direct resonance delocalization, meta-substituents like the sulfonamide group in this compound still exert a strong inductive effect, which is sufficient to activate the ring for nucleophilic attack. The stability of the Meisenheimer complex is a critical factor in the reaction's feasibility. The reaction concludes with the expulsion of the fluoride (B91410) leaving group, which restores the aromaticity of the ring and yields the substituted product.

Polycondensation Reactions for Poly(arylene ether) Synthesis

The ability of this compound to undergo difunctional nucleophilic aromatic substitution makes it a valuable monomer for the synthesis of poly(arylene ether)s. These polymers are known for their excellent thermal stability and mechanical properties.

High molecular weight poly(arylene ether)s can be synthesized via the step-growth polycondensation of this compound with various bisphenol monomers. rti.org The reaction is typically carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), in the presence of a weak base like potassium carbonate to deprotonate the bisphenol and form the active bisphenolate nucleophile. rti.org

Control over the molecular weight of the resulting polymer is crucial for achieving desired material properties. In step-growth polymerization, achieving a high molecular weight necessitates precise stoichiometric control of the reacting monomers and a high degree of conversion. The molecular weight can be controlled by several factors:

Monomer Stoichiometry: A slight excess of one of the monomers can be used to limit the chain length, a technique known as end-capping.

Reaction Time and Temperature: The polymerization is typically run at elevated temperatures to ensure a high reaction rate and drive the reaction to completion. The reaction time is optimized to achieve the desired molecular weight.

Purity of Monomers and Solvent: The presence of monofunctional impurities or water can terminate the growing polymer chains, thus limiting the final molecular weight.

The polydispersity index (PDI) of polymers produced by step-growth polymerization is typically around 2, assuming the reaction goes to high conversion. wikipedia.org Methods to control and potentially broaden the molecular weight distribution, such as the intermediate monomer feed method, have been investigated for step-growth polymerizations. kpi.ua

Below is a table summarizing the synthesis of poly(arylene ether)s from N,N-diethyl-3,5-difluorobenzene sulfonamide (a close analog) and various bisphenols, highlighting the resulting polymer properties.

| Bisphenol Monomer | Polymer Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (°C) |

| Bisphenol A | 142 | 385 |

| Bisphenol AF | 135 | 380 |

| 4,4′-Biphenol | 125 | 366 |

| Hydroquinone | 118 | 375 |

| Resorcinol | 72 | 370 |

| 4,4′-Dihydroxydiphenyl ether | 130 | 378 |

Data derived from studies on N,N-diethyl-3,5-difluorobenzene sulfonamide. wright.edu

A key advantage of using this compound in polymerization is that the activating sulfonamide group remains as a pendant group on the polymer backbone. wright.edu This provides a reactive site for post-polymerization modification without compromising the integrity of the main polymer chain. researchgate.net This allows for the tailoring of the polymer's properties, such as solubility, hydrophilicity, and cross-linking ability. For instance, the sulfonamide group can be a precursor for introducing other functionalities or can itself participate in further reactions. wright.edu

Electrophilic Aromatic Substitution on the Difluorobenzene Ring System

The benzene (B151609) ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three powerful electron-withdrawing groups: two fluorine atoms and the N-ethylsulfonamide group. All three of these substituents are meta-directors in EAS.

In a 1,3,5-trisubstituted benzene ring with three deactivating groups, the directing effects are reinforcing. msu.edu The incoming electrophile will be directed to one of the remaining unsubstituted positions (C2, C4, or C6). Given the symmetry of the molecule, these positions are equivalent. Therefore, electrophilic substitution, if it occurs, is expected to yield a single monosubstituted product.

However, the severe deactivation of the ring means that harsh reaction conditions are typically required for EAS reactions to proceed. msu.edu For example, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings. uomustansiriyah.edu.iq Nitration or halogenation might be possible but would require forcing conditions. Studies on the electrophilic iodination of 3,5-difluorodiphenylsulfone, a structurally similar compound, have shown that substitution does occur, indicating that EAS on such deactivated systems is feasible. wright.edu

Transformations Involving the Sulfonamide Functional Group (e.g., N-Derivatization)

The N-ethylsulfonamide group in this compound can undergo various transformations. The hydrogen atom on the nitrogen is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group, making the sulfonamide soluble in alkali. This acidity allows for a range of N-derivatization reactions.

One common transformation is N-acylation, where the sulfonamide is treated with an acylating agent, such as an acid chloride or an N-acylbenzotriazole, in the presence of a base to form an N-acylsulfonamide. researchgate.netsemanticscholar.org Another possibility is further N-alkylation, although this is less common for N-alkylsulfonamides compared to primary sulfonamides. csbsju.edu

The sulfonamide group itself can be a precursor to other functional groups, although this often requires harsh conditions. For instance, in some contexts, sulfonamides can be reduced to the corresponding amines or thiols. These transformations, when applied to polymers containing pendant sulfonamide groups, can significantly alter the material's properties.

Structural Elucidation and Advanced Spectroscopic Characterization of N Ethyl 3,5 Difluorobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structural arrangement of atoms in N-ethyl-3,5-difluorobenzene-1-sulfonamide, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

High-resolution ¹H and ¹³C NMR spectra offer a detailed view of the proton and carbon framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The aromatic region would be characterized by two signals corresponding to the C2/C6 protons and the C4 proton of the 3,5-difluorophenyl ring. The proton at C4 would appear as a triplet due to coupling with the two equivalent fluorine atoms, while the protons at C2 and C6 would appear as a doublet of doublets or a multiplet due to coupling with the adjacent aromatic proton and the fluorine atoms. The proton of the sulfonamide (–SO₂NH–) group is expected to appear as a broad singlet. rsc.org

Expected ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.1-1.3 | Triplet | ~7.2 |

| CH₂ | ~3.0-3.2 | Quartet | ~7.2 |

| NH | ~5.0-6.0 | Broad Singlet | - |

| Ar-H (C2, C6) | ~7.3-7.5 | Multiplet | - |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The ethyl group will display two signals in the aliphatic region. The aromatic region will show characteristic signals for the fluorinated benzene (B151609) ring. The carbon atoms directly bonded to fluorine (C3 and C5) will exhibit large carbon-fluorine coupling constants (¹JCF). The other aromatic carbons (C1, C2, C4, C6) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF). rsc.org Aromatic carbons in sulfonamide derivatives typically show signals in the region between 110 and 160 ppm. rsc.org

Expected ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~14-16 |

| CH₂ | ~38-40 |

| Ar-C (C4) | ~110-112 (t) |

| Ar-C (C2, C6) | ~115-117 (d) |

| Ar-C (C1) | ~140-142 (t) |

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine atoms in the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms at the C3 and C5 positions are chemically equivalent. This signal would likely appear as a triplet, due to coupling with the two neighboring aromatic protons (at C2 and C4). The chemical shift for fluorine atoms on a substituted aromatic ring can be expected in a typical range for such compounds. For instance, in a similar structure like N-(2,3-difluorophenyl)-2-fluorobenzamide, fluorine peaks are located between -114 and -147 ppm. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignments made from 1D NMR data. A COSY spectrum would show correlations between the coupled protons of the ethyl group (CH₃ and CH₂) and between the adjacent protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments of the ethyl and aromatic C-H groups.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit several key absorption bands. The most characteristic bands for the sulfonamide group (–SO₂NH–) are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide group is expected in the region of 3349–3144 cm⁻¹. rsc.org Vibrations associated with the C-F bonds of the difluorinated benzene ring are also expected.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | ~3300-3200 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~2980-2850 |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1350-1320 |

| S=O (Sulfonamide) | Symmetric Stretching | ~1170-1150 |

| C-F | Stretching | ~1300-1100 |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound.

A characteristic fragmentation pathway for aromatic sulfonamides upon collision-induced dissociation is the loss of sulfur dioxide (SO₂), resulting in a significant [M+H - 64]⁺ ion. nih.govresearchgate.net This occurs through an intramolecular rearrangement. nih.gov Other expected fragmentation patterns would involve the cleavage of the ethyl group and fragmentation of the aromatic ring.

Expected Fragmentation Data

| Fragment Ion | m/z (Expected) | Description |

|---|---|---|

| [M+H]⁺ | 222.0 | Protonated molecular ion |

| [M+H - SO₂]⁺ | 158.0 | Loss of sulfur dioxide |

| [C₆H₃F₂SO₂NH]⁺ | 193.0 | Loss of ethyl group |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available in the searched literature, analysis of similar sulfonamide structures reveals common features. researchgate.net

If a suitable single crystal of this compound were to be analyzed, it would be expected to reveal the geometry around the sulfur atom, which is typically tetrahedral. The analysis would also detail the planarity of the difluorobenzene ring and the conformation of the N-ethyl group relative to the sulfonyl group. Furthermore, intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group and potentially the fluorine atoms, would be elucidated, providing insight into the crystal packing arrangement. researchgate.net

Characterization of Pure Compound Crystal Structures

Information regarding the crystal structure of this compound is not available in the current scientific literature. Crystallographic data, which includes details of the crystal lattice and the precise arrangement of atoms within the molecule, has not been deposited in crystallographic databases.

Computational Chemistry and Theoretical Investigations of N Ethyl 3,5 Difluorobenzene 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict molecular geometry, electronic structure, and reactivity.

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. semanticscholar.orgnih.gov This is a cornerstone of modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties. A QSAR study would require a dataset of structurally related sulfonamides with measured biological activity. Various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound, including N-ethyl-3,5-difluorobenzene-1-sulfonamide, would be calculated and used to build a predictive model. No QSAR models that specifically include this compound have been identified in the literature.

Development of Predictive Models for Functional Properties

In the field of computational chemistry, predictive models are crucial for forecasting the functional properties of molecules like this compound, thereby accelerating drug discovery and materials science research. A primary method employed for this purpose is the Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity or other functional properties. nih.gov This is achieved by calculating a set of numerical values known as descriptors, which quantify various aspects of the molecule's structure. These descriptors then serve as independent variables to predict the biological activities of the compounds. nih.gov

For sulfonamide derivatives, various QSAR models have been successfully developed to predict their anticancer activities. nih.govmdpi.com These models are often built using algorithms like multiple linear regression (MLR), which creates a linear equation relating the descriptors to the activity. nih.gov More advanced, three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are also employed. nih.gov These methods provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecule, which are crucial for its interaction with biological targets. nih.gov

The reliability of these predictive models is rigorously tested through internal and external validation methods to ensure their robustness and predictive power. nih.gov For instance, studies on various sulfonamide derivatives have produced QSAR models with high predictive performance, enabling the virtual screening and rational design of new compounds with potentially improved bioactivity and desirable properties. nih.govmdpi.com

Identification of Key Molecular Descriptors Influencing Activity

A significant outcome of QSAR modeling is the identification of specific molecular descriptors that are critical for a compound's activity. nih.gov These descriptors provide insight into the structural features that should be modified to enhance the desired functional properties. For sulfonamide derivatives, including structures related to this compound, several key descriptors have been identified as being essential predictors of biological activity. nih.govnih.gov

Analysis of QSAR models has shown that a combination of physicochemical, electronic, and topological properties governs the activity of these compounds. nih.gov For example, properties such as molecular mass, polarizability, electronegativity, and van der Waals volume are frequently highlighted as important. nih.gov The octanol-water partition coefficient (logP), a measure of lipophilicity, is another critical descriptor, as it influences how a molecule moves through biological systems. nih.govmdpi.com Furthermore, the frequency or presence of specific chemical bonds, such as C–N or F–F, can also be key predictors. nih.gov 3D-QSAR studies further refine this understanding by creating contour maps that visualize regions where modifications to steric bulk, hydrophobic character, or electrostatic properties would likely enhance interactions with a biological target. nih.gov

The table below summarizes key molecular descriptors that have been identified as influential for the activity of sulfonamide derivatives in various QSAR studies.

| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Reference |

| Physicochemical | Mass | Correlates with the overall size and potential for steric interactions. | nih.gov |

| Polarizability | Affects non-covalent interactions with biological targets. | nih.gov | |

| van der Waals Volume | Defines the steric space occupied by the molecule, influencing binding affinity. | nih.gov | |

| Octanol-Water Partition Coefficient (logP) | A measure of lipophilicity that impacts cell membrane permeability and transport. | nih.gov | |

| Electronic | Electronegativity | Influences the electronic character and reactivity of the molecule. | nih.gov |

| Electrostatic Fields (CoMFA/CoMSIA) | Determines favorable or unfavorable regions for electrostatic interactions with a target. | nih.gov | |

| Topological | Frequency/Presence of C–N, F–F, N–N bonds | The presence and arrangement of specific bonds can be critical for activity. | nih.gov |

| Steric | Steric Fields (CoMFA/CoMSIA) | Identifies regions where bulky substituents may enhance or hinder activity. | nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular dynamics (MD) simulations serve as a "virtual microscope," providing detailed insights into the dynamic behavior of molecules at an atomic level. nih.gov For a molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with the surrounding solvent environment. mdpi.com

MD simulations are also powerfully applied to study the interactions between a solute (this compound) and solvent molecules. By analyzing the simulation trajectory, it is possible to identify and characterize intermolecular interactions, such as hydrogen bonds. researchgate.net A key technique for this analysis is the Radial Distribution Function (RDF), which describes how the density of solvent atoms varies as a function of distance from a specific atom in the solute. researchgate.netacademie-sciences.fr Sharp peaks in the RDF plot indicate strong, well-defined interactions, such as hydrogen bonding, at specific distances. academie-sciences.fr This analysis reveals how the solvent structures itself around the solute and which specific atoms are involved in the most significant solute-solvent interactions, which is fundamental to understanding its solubility and behavior in a solution. researchgate.netacademie-sciences.fr

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Ethyl 3,5 Difluorobenzene 1 Sulfonamide Derivatives

Systematic Modification of the N-Ethyl Moiety and Benzene (B151609) Ring

Impact of N-Alkyl Chain Length on Biological Interactions

The N-ethyl group is a key site for modification to alter the lipophilicity and steric profile of the molecule. Varying the length of the N-alkyl chain directly influences the compound's physicochemical properties, which in turn affects its biological interactions.

Generally, as the length of the alkyl chain attached to the sulfonamide nitrogen increases, the lipophilicity of the compound also increases. acs.orgresearchgate.net This can enhance the molecule's ability to cross cell membranes and may affect how it fits into the hydrophobic pockets of target proteins. However, this relationship is not always linear with respect to biological activity. For instance, in some classes of aliphatic sulfonamides, antibacterial activity has been observed to decrease as the carbon chain length increases. researchgate.net

Theoretical studies on alkylimino-substituted sulfonamides show that partition coefficients (log P) increase with the number of carbon atoms in the alkyl chain. acs.org This trend is a critical consideration in drug design, as an optimal balance of lipophilicity is required for favorable absorption, distribution, metabolism, and excretion (ADME) properties. Excessive lipophilicity can lead to poor solubility and non-specific binding.

| N-Alkyl Substituent | Chain Length | Predicted Log P Change | Potential Impact on Biological Interactions |

|---|---|---|---|

| -Methyl | 1 | Baseline Increase | May improve binding in small hydrophobic pockets. |

| -Ethyl | 2 | Moderate Increase | Often provides a good balance of potency and favorable physicochemical properties. |

| -Propyl | 3 | Significant Increase | Increased hydrophobic interactions; potential for decreased solubility. |

| -Butyl | 4 | Substantial Increase | May lead to non-specific binding and reduced activity depending on target topology. acs.orgresearchgate.net |

Positional and Electronic Effects of Fluorine Substituents

Fluorine atoms possess unique properties, including a small van der Waals radius (similar to hydrogen) and the highest electronegativity of any element, making them powerful tools in medicinal chemistry. tandfonline.com The placement of fluorine on the benzene ring of N-ethyl-3,5-difluorobenzene-1-sulfonamide has significant electronic and conformational consequences.

The strong electron-withdrawing nature of fluorine alters the electron distribution of the benzene ring and can impact the pKa of the sulfonamide group. tandfonline.com This modulation of acidity can be crucial for optimizing binding interactions with target proteins. Studies on fluorinated benzenesulfonamides binding to human Carbonic Anhydrase II have shown that different fluorination patterns can induce alternative binding modes within the active site. nih.gov

Furthermore, the position of fluorine substitution can influence conformational preferences of the molecule, which may enforce a biologically active conformation. nih.govnih.gov The 3,5-difluoro substitution pattern, as seen in the parent compound, deactivates the ring toward certain metabolic pathways, such as oxidation by cytochrome P450 enzymes, which often occurs at the para position. nih.gov This strategic placement can enhance the metabolic stability of the compound.

| Fluorine Position | Electronic Effect | Potential Biological Impact |

|---|---|---|

| Ortho (2- or 6-) | Strong inductive electron withdrawal; potential steric effects. | Can alter torsional angles and influence binding conformation; may shift pKa. nih.gov |

| Meta (3- or 5-) | Primarily inductive electron withdrawal. | Modulates electronic properties of the ring and acidity of the sulfonamide group. nih.gov |

| Para (4-) | Inductive and resonance effects; blocks a common site of metabolic oxidation. | Can significantly enhance metabolic stability and prolong the compound's half-life. nih.gov |

Scaffold Hopping and Bioisosteric Replacements of the Sulfonamide Group

Scaffold hopping and bioisosteric replacement are key strategies in drug design used to discover novel chemotypes, improve drug-like properties, and circumvent intellectual property limitations. researchgate.netnih.gov The sulfonamide group, while a common pharmacophore, can sometimes be associated with off-target effects or suboptimal pharmacokinetic profiles. Therefore, replacing it with a suitable bioisostere is a common optimization strategy.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -SO₂NH- | -C(CF₃)₂OH (Hexafluoroisopropanol) | Mimics the acidic proton and tetrahedral geometry. |

| -SO₂NH- | -CONHSO₂R (Acylsulfonamide) | Retains acidic properties with altered electronics and hydrogen bonding. |

| -SO₂NH- | -P(O)(OH)R (Phosphonic acid monoester) | Mimics the anionic charge and tetrahedral shape. |

| -SO₂NH- | -C(CN)₂ (Malononitrile) | Acts as a hydrogen bond acceptor with different geometry. |

Rational Design of this compound Analogues

The rational design of new analogues builds upon the SAR principles to create molecules with superior efficacy and pharmacokinetic profiles. This involves the strategic integration of features known to confer specific advantages.

Integration of Fluorine for Enhanced Pharmacokinetic Parameters

The incorporation of fluorine is a well-established strategy to enhance a drug's pharmacokinetic properties. nih.gov Fluorine can improve metabolic stability by blocking sites susceptible to metabolism. The C-F bond is stronger than a C-H bond, making it more resistant to enzymatic cleavage. tandfonline.com As previously noted, fluorination of an aromatic ring, particularly at the para-position, can prevent oxidation by P450 enzymes. nih.gov

Fluorine substitution can also increase lipophilicity, which may enhance a molecule's ability to permeate biological membranes. tandfonline.comnih.gov This can lead to improved oral bioavailability. By modulating the pKa of nearby functional groups, fluorine can also reduce the basicity of amines, which can further improve membrane permeation and bioavailability. tandfonline.com

| Pharmacokinetic Parameter | Effect of Fluorine Substitution | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increased | Blocking of metabolic hot-spots; increased C-F bond strength. tandfonline.comnih.gov |

| Membrane Permeation | Generally Increased | Increased lipophilicity; modulation of pKa of nearby groups. tandfonline.commdpi.com |

| Bioavailability | Often Improved | A combination of enhanced stability and better membrane permeation. nih.gov |

| Binding Affinity | Can be Increased | Fluorine can participate in favorable orthogonal multipolar C-F···C=O interactions or hydrogen bonds. tandfonline.com |

Strategies for Optimizing Binding Affinity to Target Proteins

Optimizing the binding affinity of this compound analogues to their target proteins is a primary goal of medicinal chemistry efforts. This can be achieved by modifying the structure to maximize favorable interactions with the protein's binding site.

Structural analysis of protein-ligand complexes is crucial for identifying opportunities for optimization. For sulfonamides, the two oxygen atoms are key hydrogen bond acceptors. nih.govacs.org Modifications can be designed to introduce new hydrogen bonds, van der Waals contacts, or hydrophobic interactions. For example, extending an alkyl chain could allow it to access a previously unoccupied hydrophobic pocket, thereby increasing affinity. researchgate.net

The strategic placement of fluorine can also enhance binding affinity. Fluorine atoms can engage in non-canonical interactions, such as orthogonal multipolar interactions with backbone carbonyls in the protein, which can contribute significantly to binding energy. tandfonline.com Furthermore, altering the electronic properties of the aromatic ring through fluorine substitution can strengthen existing interactions, such as the coordination of the sulfonamide group to a metal ion cofactor (e.g., zinc in carbonic anhydrases). nih.gov

Applications of N Ethyl 3,5 Difluorobenzene 1 Sulfonamide As a Functional Monomer in Polymer Science

Synthesis of High-Performance Poly(arylene ether)s

The primary application of N-ethyl-3,5-difluorobenzene-1-sulfonamide is in the synthesis of poly(arylene ether)s (PAEs). These polymers are known for their excellent thermal stability and mechanical properties. acs.org The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) polymerization reaction, where the sulfonamide monomer is reacted with various bisphenol co-monomers. researchgate.netkisti.re.kr

The successful synthesis of PAEs via nucleophilic aromatic substitution hinges on the presence of a potent electron-withdrawing group to activate the monomer towards nucleophilic attack. acs.orgmasterorganicchemistry.com The sulfonamide moiety (-SO₂NHR) in this compound fulfills this critical role.

The mechanism involves the following key functions of the sulfonamide group:

Activation of Aryl Fluorides : The electron-withdrawing nature of the sulfonamide group reduces the electron density at the carbon atoms bonded to the fluorine atoms. acs.org This increased positive character (electrophilicity) makes the ring susceptible to attack by a nucleophile, such as a phenoxide. acs.orgresearchgate.net

Stabilization of Intermediates : The polymerization proceeds through a two-step mechanism involving the formation of a negatively charged tetrahedral intermediate known as a Meisenheimer complex. acs.orgmasterorganicchemistry.com The sulfonamide group stabilizes this intermediate through resonance, lowering the activation energy of the reaction and facilitating the displacement of the fluoride (B91410) leaving group. acs.org

Meta-Position Activation : Notably, the sulfonamide group is sufficiently activating to enable the polymerization reaction even when it is positioned meta to the leaving fluorine groups, as is the case in 3,5-difluorobenzene sulfonamides. researchgate.netresearchgate.net Model reactions and NMR data have confirmed that the fluoride atoms in monomers like N,N-diethyl-3,5-difluorobenzene sulfonamide are adequately activated to produce high molecular weight polymers. researchgate.netkisti.re.krresearchgate.net Computational studies have also supported the sulfonamide group as being highly activating toward substitution, comparable to or even stronger than traditional activating groups like sulfones and ketones. acs.org

The use of this compound provides significant control over the final polymer architecture and its corresponding properties. Because the activating sulfonamide group is positioned between the two fluorine atoms, it becomes a pendant group attached to the polymer backbone after polymerization rather than being part of the main chain. researchgate.netresearchgate.net This pendant architecture offers a site for potential post-polymerization functionalization without degrading the polymer backbone. researchgate.netresearchgate.net

The properties of the resulting poly(arylene ether sulfonamide)s can be systematically tuned by selecting different bisphenol co-monomers. Research on the closely related N,N-diethyl-3,5-difluorobenzene sulfonamide monomer demonstrates this relationship. As shown in Table 1, the choice of bisphenol directly influences the glass transition temperature (Tg) and thermal stability of the polymer. While these polymers exhibit moderate thermal stability with 5% weight loss temperatures (Td5) in the range of 366 to 385 °C, their glass transition temperatures can vary significantly, from 72 to 142 °C. researchgate.netkisti.re.krresearchgate.net This allows for the creation of materials with a specific balance of thermal stability and processability.

Further architectural control can be achieved by modifying the alkyl groups on the sulfonamide nitrogen. Studies on a series of N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers showed that varying the alkyl chain length from methyl to dodecyl had a profound impact on the glass transition temperature, with Tg values ranging from 122 °C down to 46 °C, respectively. researchgate.net This illustrates a clear structure-property relationship where longer, more flexible side chains reduce the Tg of the polymer.

Table 1: Thermal Properties of Poly(arylene ether)s from N,N-diethyl-3,5-difluorobenzene sulfonamide and Various Bisphenols

| Bisphenol Co-monomer | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5) |

|---|---|---|

| Bisphenol A | 121 °C | 385 °C |

| Bisphenol AF | 142 °C | 382 °C |

| 4,4′-Biphenol | 137 °C | 384 °C |

| Hydroquinone | 101 °C | 366 °C |

| Resorcinol | 72 °C | 370 °C |

Data derived from studies on N,N-diethyl-3,5-difluorobenzene sulfonamide, a close analog of the subject compound. researchgate.netkisti.re.kr

Development of Advanced Fluorinated Polymeric Materials

The presence of two fluorine atoms in the this compound monomer allows for the development of advanced fluorinated polymeric materials. Fluoropolymers are a class of high-performance materials valued for their unique combination of properties. mdpi.com

Incorporating fluorine into the poly(arylene ether) backbone imparts several desirable characteristics. The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond contribute to significant improvements in material properties. researchgate.net A higher fluorine content generally enhances thermal stability, chemical resistance, and hydrophobicity, while also improving solubility in organic solvents. mdpi.comresearchgate.netrsc.org

One of the most significant impacts of fluorination is on the dielectric properties of the polymer. The low polarizability of the C-F bond leads to materials with low dielectric constants and low dielectric loss, which are critical for applications in microelectronics and high-speed communication networks. researchgate.netrsc.org Research on various fluorinated poly(arylene ether)s has shown that high fluorine content can result in dielectric constants as low as 2.07 and excellent hydrophobicity, with water contact angles exceeding 90°. rsc.org

Table 2: General Influence of Fluorine on Poly(arylene ether) Properties

| Property | Influence of Fluorine Content |

|---|---|

| Thermal Stability | Increased due to high C-F bond energy. researchgate.net |

| Dielectric Constant | Lowered due to low polarizability of C-F bonds. mdpi.comrsc.org |

| Hydrophobicity | Increased, leading to low water absorption. mdpi.comrsc.org |

| Chemical Resistance | Generally improved. mdpi.com |

| Solubility | Enhanced in organic solvents. researchgate.net |

| Polymer Free Volume | Increased, especially with bulky -CF3 groups. researchgate.net |

The unique combination of a functionalizable pendant group, high thermal stability, and beneficial properties from fluorination makes polymers derived from this compound suitable for several specialty applications:

Microelectronics : The low dielectric constant and low dielectric loss make these materials promising candidates for interlayer dielectrics in integrated circuits and substrates for high-frequency printed circuit boards. researchgate.netrsc.org

Aerospace and Automotive : Materials that offer high thermal stability and resistance to chemicals and moisture are highly sought after for components in the aerospace and automotive industries. mdpi.com

Advanced Membranes : The pendant sulfonamide group offers a route to create functional membranes. For instance, it could be converted into a sulfonic acid group, making the polymer a candidate for proton exchange membranes (PEMs) in fuel cells. acs.org Additionally, the increased free volume associated with fluorinated polymers is advantageous for gas separation applications. researchgate.net

Exploration of N Ethyl 3,5 Difluorobenzene 1 Sulfonamide and Its Derivatives As Pharmacologically Active Compounds

Enzyme Inhibition Mechanisms and Target Identification

The N-ethyl-3,5-difluorobenzene-1-sulfonamide core structure serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. Researchers have modified this basic structure to achieve desired inhibitory activity against a range of enzymes implicated in different diseases.

Inhibition of Carbonic Anhydrases (CAs)

Derivatives of benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Certain CA isoforms are involved in various physiological and pathological processes, making them attractive drug targets. mdpi.com Novel series of benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides have been synthesized and shown to be medium potency inhibitors of the cytosolic isoforms hCA I and II, and low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII. nih.gov

The inhibitory activity of these compounds is influenced by the nature of the substituents on the benzene (B151609) ring and the sulfonamide group. For instance, in a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, the presence of a 5-chloro-2-hydroxyphenyl group was favorable for inhibitory activity against hCA II. nih.gov Conversely, a 2-hydroxyphenyl substitution had a negative effect on hCA IX inhibitory activity. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide (B165840) Derivatives

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| Benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

Data sourced from multiple studies and represents a range of activities for various derivatives.

Modulation of Dihydropteroate Synthase (DHPS) Activity

Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms and is the target for sulfonamide antimicrobial agents. nih.gov Researchers have designed and synthesized transition state mimics that can bind to the pterin (B48896), phosphate, and para-amino binding sites of DHPS. nih.gov This approach aims to develop new antimicrobial agents that can overcome emerging resistance to existing sulfonamide drugs. The development of trivalent inhibitors of DHPS has shown slow binding inhibition, with compounds containing an oxidized pterin ring being the most active. nih.gov

Selective Inhibition of Human Intestinal Carboxylesterases (hiCE)

Benzene sulfonamides have been identified as selective inhibitors of human intestinal carboxylesterase (hiCE), an enzyme involved in the metabolism of various xenobiotics, including some clinically used drugs. nih.gov The selective inhibition of hiCE can be beneficial in modulating the toxicity of certain medications. nih.gov A panel of fluorene (B118485) analogues of benzene sulfonamides demonstrated selectivity for hiCE, with no significant cross-reactivity towards human liver carboxylesterase (hCE1) or human cholinesterases. nih.gov The inhibitory potency of these compounds was found to correlate with their lipophilicity (clogP). nih.gov

Table 2: Inhibition of Human Carboxylesterases and Cholinesterases by Benzene Sulfonamides

| Enzyme | Ki Range (nM) |

|---|---|

| hiCE | 41 - 3,240 |

| hCE1 | >13,700 (for most compounds) |

| hAChE | No significant inhibition |

Ki values represent the range of inhibition constants for a series of benzene sulfonamide derivatives against the respective enzymes. nih.gov

Dual Inhibition Strategies (e.g., BRAF/HDAC)

A promising strategy in cancer therapy is the development of dual inhibitors that can target multiple signaling pathways simultaneously. nih.gov The combination of a BRAF inhibitor and a histone deacetylase (HDAC) inhibitor has been shown to enhance antineoplastic effects and reduce the development of drug resistance. nih.govresearchgate.net Novel derivatives have been designed and synthesized as dual inhibitors of BRAF and HDACs using a pharmacophore hybrid strategy. nih.govresearchgate.net Certain compounds have demonstrated potent activities against BRAF, HDAC1, and HDAC6 enzymes. nih.govresearchgate.net This dual inhibition was validated in cancer cell lines, supporting the potential of these molecules for further development. nih.govresearchgate.net

Targeting Viral Proteases (e.g., HIV-1 Protease, SARS-CoV-2 MPRO)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govfrontiersin.org Some inhibitors of SARS-CoV-2 Mpro incorporate a 1-ethyl-3,5-difluorobenzene (B58460) moiety at the P3 position, which extends into the S4 site through hydrophobic interactions. nih.gov The development of potent Mpro inhibitors, such as nirmatrelvir, has provided a therapeutic option for COVID-19. nih.gov Lessons learned from the development of HIV-1 protease inhibitors, where drug resistance is a significant challenge, are being applied to the design of durable SARS-CoV-2 Mpro inhibitors. nih.gov

Other Investigated Enzyme Systems (e.g., IspF, Pyruvate (B1213749) Kinase)

Antimicrobial and Anti-infective Applications

The sulfonamide functional group is a well-established pharmacophore in antimicrobial drug discovery. While research specifically detailing the antimicrobial profile of this compound is not extensively available, the broader class of sulfonamides provides a basis for its potential activity.

Activity against Mycobacterial Strains (e.g., M. tuberculosis)

Specific studies detailing the efficacy of this compound against Mycobacterium tuberculosis are not prominent in the current body of scientific literature. However, the general class of sulfonamides has been a cornerstone in the development of antimycobacterial agents. The structural features of this compound, particularly the difluorinated benzene ring, could theoretically influence its lipophilicity and electronic properties, which are critical for cell wall penetration and interaction with mycobacterial targets. Further research is warranted to elucidate any direct antitubercular activity of this compound and its derivatives.

Broad-Spectrum Antimicrobial Potential

The exploration of this compound and its derivatives for broad-spectrum antimicrobial activity is an area of active interest. The core benzenesulfonamide scaffold is known to interfere with microbial folic acid synthesis, a pathway essential for the growth of many bacteria. The ethyl and difluoro substitutions on the core structure could modulate this activity, potentially leading to derivatives with enhanced potency or a wider spectrum of action. However, dedicated studies with comprehensive screening data against a panel of clinically relevant bacteria and fungi are needed to substantiate this potential.

Modulation of Cellular Signaling Pathways

Beyond antimicrobial applications, sulfonamide-containing compounds have been investigated for their ability to interact with various cellular targets, including receptors and enzymes involved in signaling cascades.

Receptor Ligand Design (e.g., 5-HT6 Receptor)

The serotonin (B10506) 5-HT6 receptor is a G-protein coupled receptor primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders. Arylsulfonamide derivatives have been a significant area of focus in the design of 5-HT6 receptor ligands. The structural motif of this compound aligns with the general pharmacophore models for some 5-HT6 receptor antagonists. The specific substitution pattern of the difluoro groups on the benzene ring could play a crucial role in the affinity and selectivity of the compound for the 5-HT6 receptor. Computational modeling and in vitro binding assays would be necessary to confirm and quantify the interaction of this compound and its analogs with this receptor.

Impact on Cell Proliferation Pathways

The influence of this compound on cell proliferation pathways remains a largely unexplored area. Certain sulfonamide derivatives have demonstrated the ability to inhibit enzymes, such as carbonic anhydrases, which are involved in the regulation of pH and are often overexpressed in cancer cells, thereby affecting their proliferation. A study on the synthesis of N,N-diethyl-3,5-difluorobenzene sulfonamide, a closely related compound, was conducted for its use in preparing functionalized poly(arylene ether)s, but its biological activity was not evaluated. Future research could investigate whether this compound or its derivatives exhibit any inhibitory activity against key proteins in cell cycle regulation or other signaling pathways that govern cell growth and division.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-3,5-difluorobenzene-1-sulfonamide, and how can purity be optimized?

- Methodological Answer : A common synthesis involves reacting 3,5-difluorobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by reaction with ethylamine to introduce the N-ethylsulfonamide group . To optimize purity, use solvents like ethanol or dimethylformamide (DMF) under controlled reflux conditions (e.g., 80–100°C) and employ column chromatography or recrystallization for purification. Monitoring reaction progress via thin-layer chromatography (TLC) ensures minimal byproduct formation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns and ethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHFNOS: 229.03 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Conduct stability studies under varying pH (4–9) and temperature (–20°C to 25°C) to determine degradation kinetics. Use desiccants to mitigate moisture absorption, which can alter reactivity .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across structural analogs?

- Methodological Answer : Compare activity datasets using computational tools (e.g., molecular docking or QSAR models) to identify structure-activity relationships (SAR). For example, substituent effects (e.g., ethyl vs. methyl groups) on enzyme inhibition can be analyzed via competitive binding assays with purified targets (e.g., carbonic anhydrase). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to test variables:

- Temperature : 60–120°C (affects sulfonylation efficiency).

- Solvent Polarity : DMF vs. dichloromethane (impacts reaction rate and byproduct formation).

- Catalyst Screening : Lewis acids (e.g., AlCl) to accelerate sulfonyl chloride formation.

Pilot-scale reactions (>10 g) require continuous flow systems to maintain consistent heat/mass transfer .

Q. What advanced techniques elucidate the compound’s interactions with biological targets?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

- Cellular Assays : Dose-response curves (IC) in cancer cell lines (e.g., HeLa or MCF-7) with controls for cytotoxicity (e.g., MTT assay) .

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The 3,5-difluoro groups act as electron-withdrawing groups (EWGs), activating the benzene ring toward nucleophilic aromatic substitution (SNAr). Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites. Experimentally, track substituent effects via Hammett plots using para-substituted aryl nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.